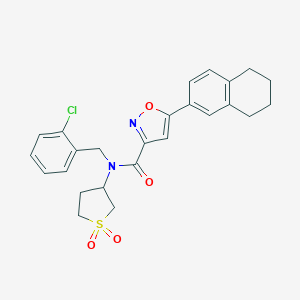
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter release and synaptic plasticity. It may also modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to enhance synaptic plasticity and memory formation in animal models. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide in lab experiments is its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. This compound may also have potential as a drug discovery tool for the identification of novel drug targets. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. Further studies are also needed to fully elucidate the mechanism of action of this compound and to identify its potential drug targets.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide involves several steps. The first step is the preparation of 5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxylic acid. This is followed by the reaction of the acid with thionyl chloride and then with tetrahydrothiophene. The resulting product is then reacted with 2-chlorobenzylamine to give the final product.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. In pharmacology, this compound has been investigated for its potential as a drug discovery tool for the identification of novel drug targets.
Propiedades
Nombre del producto |
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide |
|---|---|
Fórmula molecular |
C25H25ClN2O4S |
Peso molecular |
485 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c26-22-8-4-3-7-20(22)15-28(21-11-12-33(30,31)16-21)25(29)23-14-24(32-27-23)19-10-9-17-5-1-2-6-18(17)13-19/h3-4,7-10,13-14,21H,1-2,5-6,11-12,15-16H2 |
Clave InChI |
YVOXCSXMSPNICX-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4Cl)C5CCS(=O)(=O)C5 |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4Cl)C5CCS(=O)(=O)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264165.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264189.png)
![6-[(4-chloro-2,5-dimethoxyanilino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264192.png)
![2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B264197.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264201.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264206.png)
![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264220.png)
![(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264223.png)

![(6Z)-6-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264229.png)